Ethyl 5-methyl-2-oxohexanoate
Overview
Description
Ethyl 5-methyl-2-oxohexanoate is an organic compound belonging to the ester family. It is characterized by its molecular formula C9H16O3 and is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used as an intermediate in organic synthesis and has significant importance in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-methyl-2-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 5-methyl-2-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of biocatalysts to enhance the reaction rate and selectivity. For instance, biocatalytic reduction of ethyl 5-oxohexanoate to (S)-ethyl 5-hydroxyhexanoate has been demonstrated using specific enzymes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-oxohexanoate undergoes various chemical reactions, including:
Oxidation: Oxidation of the ester can yield carboxylic acids or other oxidized products depending on the conditions and reagents used.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Reduction: Ethyl 5-methyl-2-hydroxyhexanoate.
Oxidation: 5-methyl-2-oxohexanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-methyl-2-oxohexanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-2-oxohexanoate involves its interaction with specific molecular targets and pathways. For instance, in biocatalytic reactions, the compound is reduced by enzymes that facilitate the transfer of hydride ions to the carbonyl group, resulting in the formation of the corresponding alcohol . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl 5-methyl-2-oxohexanoate can be compared with other similar esters, such as:
Ethyl 5-methyl-3-oxohexanoate: Similar in structure but differs in the position of the carbonyl group.
Ethyl acetoacetate: Another ester used in organic synthesis with a different functional group arrangement.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other esters.
Properties
IUPAC Name |
ethyl 5-methyl-2-oxohexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-12-9(11)8(10)6-5-7(2)3/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYINUTZTGDUOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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